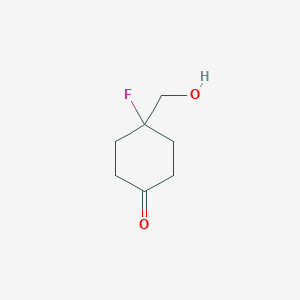
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H11FO2 and a molecular weight of 146.16 g/mol It is a cyclohexanone derivative, characterized by the presence of a fluorine atom and a hydroxymethyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one typically involves the fluorination of cyclohexanone derivatives followed by hydroxymethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
- Oxidation leads to the formation of 4-fluoro-4-(carboxymethyl)cyclohexanone.
- Reduction results in 4-fluoro-4-(hydroxymethyl)cyclohexanol.
- Substitution reactions yield various derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .
Comparación Con Compuestos Similares
Cyclohexanone: Lacks the fluorine and hydroxymethyl groups, making it less reactive in certain chemical reactions.
4-Fluorocyclohexanone: Contains a fluorine atom but lacks the hydroxymethyl group, limiting its applications in some contexts.
4-(Hydroxymethyl)cyclohexanone: Contains a hydroxymethyl group but lacks the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness: 4-fluoro-4-(hydroxymethyl)cyclohexan-1-one is unique due to the presence of both the fluorine and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound with a wide range of applications in research and industry .
Propiedades
Fórmula molecular |
C7H11FO2 |
|---|---|
Peso molecular |
146.16 g/mol |
Nombre IUPAC |
4-fluoro-4-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H11FO2/c8-7(5-9)3-1-6(10)2-4-7/h9H,1-5H2 |
Clave InChI |
QHHGCIQIWRMLIM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1=O)(CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


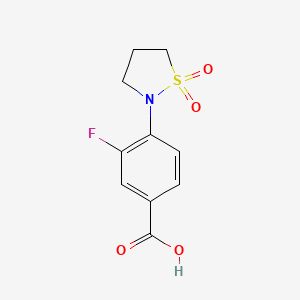
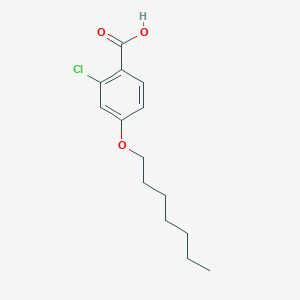
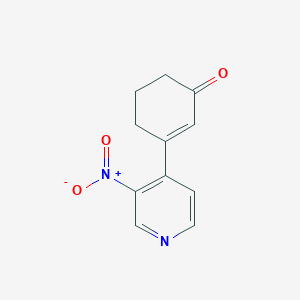

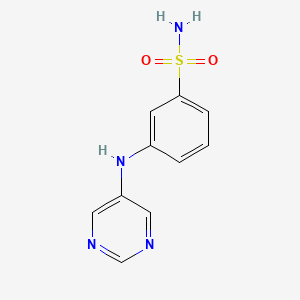
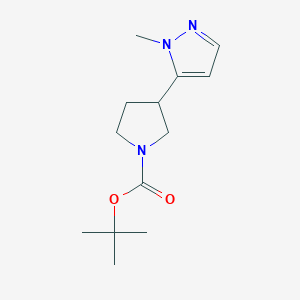
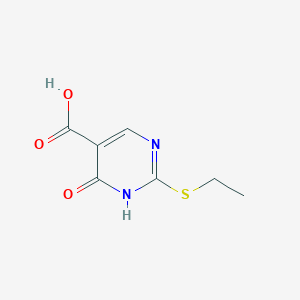

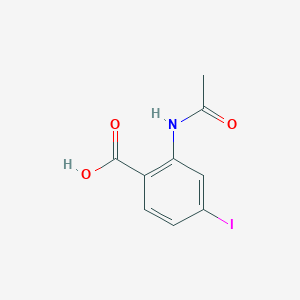
![2-Amino-5-[(3-carbomethoxyphenyl)thio]thiazole](/img/structure/B8427283.png)
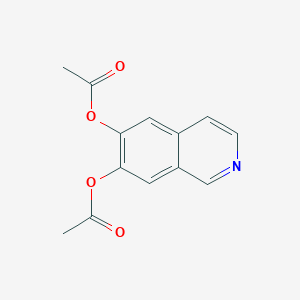
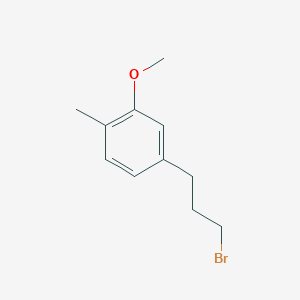
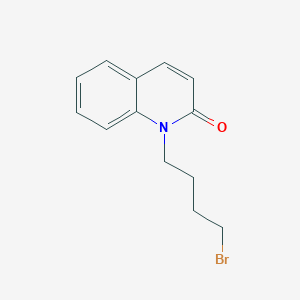
![(5-Bromo-6-methoxypyrazin-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B8427297.png)
